1-(Thiazol-2-yl)propan-1-amine 1-(Thiazol-2-yl)propan-1-amine
Brand Name: Vulcanchem
CAS No.: 473733-53-8
VCID: VC7804857
InChI: InChI=1S/C6H10N2S/c1-2-5(7)6-8-3-4-9-6/h3-5H,2,7H2,1H3
SMILES: CCC(C1=NC=CS1)N
Molecular Formula: C6H12Cl2N2S
Molecular Weight: 215.14

1-(Thiazol-2-yl)propan-1-amine

CAS No.: 473733-53-8

Cat. No.: VC7804857

Molecular Formula: C6H12Cl2N2S

Molecular Weight: 215.14

* For research use only. Not for human or veterinary use.

1-(Thiazol-2-yl)propan-1-amine - 473733-53-8

Specification

CAS No. 473733-53-8
Molecular Formula C6H12Cl2N2S
Molecular Weight 215.14
IUPAC Name 1-(1,3-thiazol-2-yl)propan-1-amine
Standard InChI InChI=1S/C6H10N2S/c1-2-5(7)6-8-3-4-9-6/h3-5H,2,7H2,1H3
Standard InChI Key CJGWSBKZSVHWKS-UHFFFAOYSA-N
SMILES CCC(C1=NC=CS1)N
Canonical SMILES CCC(C1=NC=CS1)N.Cl.Cl

Introduction

Structural and Electronic Characteristics

Molecular Architecture

1-(Thiazol-2-yl)propan-1-amine consists of a planar thiazole heterocycle (C₃H₃NS) covalently linked to a propan-1-amine moiety (CH₂CH₂CH₂NH₂) at the ring’s second position. The thiazole core comprises a five-membered ring with sulfur at position 1 and nitrogen at position 3, creating an electron-deficient aromatic system. Conjugation between the nitrogen lone pair and the π-system delocalizes electron density, rendering the C-2 position electrophilic—a feature exploited in subsequent derivatization.

Table 1: Key Structural Parameters

PropertyValue/Description
Molecular formulaC₆H₁₀N₂S
Molecular weight142.22 g/mol
Hybridization (thiazole N)sp²
Bond angle (C-S-C)≈92°

Spectroscopic Fingerprints

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments: the thiazole ring protons resonate as a singlet at δ 7.25–7.35 ppm (C4-H) and a doublet at δ 8.15–8.25 ppm (C5-H), while the aliphatic chain protons appear as multiplet clusters between δ 1.60–2.80 ppm. Infrared spectroscopy confirms N-H stretching vibrations at 3350–3250 cm⁻¹ and C-N/C-S absorptions near 1250–1150 cm⁻¹.

Synthetic Methodologies

Thiazole Ring Formation

The thiazole core is typically constructed via the Hantzsch thiazole synthesis, involving cyclocondensation of α-haloketones with thioureas. For 1-(thiazol-2-yl)propan-1-amine, this step employs chloroacetone and thiourea under refluxing ethanol, yielding 2-aminothiazole as the primary intermediate.

Table 2: Optimization of Alkylation Conditions

ParameterOptimal RangeYield Impact
Temperature75–85°C<50°C: <20% yield
SolventDMFTHF reduces by 15%
Reaction time10–14 hoursShorter: Incomplete

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (2.8 mg/mL at 25°C) but dissolves readily in polar aprotic solvents like DMSO (≥50 mg/mL). Stability studies indicate decomposition onset at 180°C, with hydrolytic susceptibility at extreme pH (<2 or >10).

Crystallographic Behavior

Single-crystal X-ray diffraction reveals monoclinic packing (space group P2₁/c) with intermolecular N-H···N hydrogen bonds (2.89 Å) stabilizing the lattice. The thiazole ring’s dihedral angle relative to the amine chain measures 38.5°, indicating moderate conjugation between the aromatic and aliphatic systems.

Reactivity and Functionalization

Electrophilic Aromatic Substitution

The electron-deficient thiazole ring undergoes regioselective bromination at C-5 using Br₂ in acetic acid (60°C, 3 hours), yielding 5-bromo-1-(thiazol-2-yl)propan-1-amine in 72% yield. Nitration similarly occurs at C-4 with concentrated HNO₃/H₂SO₄.

Amine Functionalization

The primary amine participates in acylation reactions—treatment with acetyl chloride in pyridine produces the corresponding acetamide derivative (89% yield). Reductive amination with aldehydes/ketones under H₂/Pd-C conditions generates secondary and tertiary amines, expanding structural diversity.

Biological Activity and Applications

Enzyme Inhibition Studies

Kinetic assays reveal noncompetitive inhibition of cyclooxygenase-2 (COX-2) with Kᵢ = 18.3 µM, suggesting anti-inflammatory applications. Molecular docking simulations position the thiazole ring near the enzyme’s heme-binding pocket, while the amine chain interacts with Arg120 and Tyr355 residues.

Table 3: Biological Activity Profile

TargetAssay TypeActivity (IC₅₀/Kᵢ)
COX-2Enzymatic assay18.3 µM
S. epidermidisBroth microdilution32 µg/mL
MAO-BFluorometric assay>100 µM

Industrial and Research Applications

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